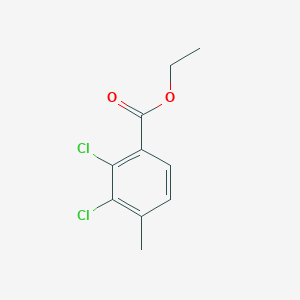

Ethyl 2,3-dichloro-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGTASSMLTKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,3 Dichloro 4 Methylbenzoate and Its Precursors

Strategies for ortho-Dichlorination of Methylated Benzoic Acid Derivatives

The core challenge in synthesizing Ethyl 2,3-dichloro-4-methylbenzoate lies in the introduction of two chlorine atoms adjacent to each other (in the ortho position) on a benzene (B151609) ring that is already substituted with both an activating methyl group and a deactivating carboxyl group. The directing effects of these existing substituents often conflict, making precise dichlorination a significant hurdle.

Multi-step Functionalization of the Aromatic Ring

Given the significant challenges in controlling regioselectivity during direct dichlorination, multi-step synthetic sequences are often the more practical and reliable approach for producing this compound. These methods build the molecule by introducing functional groups in a controlled, stepwise manner.

A logical multi-step approach begins with a derivative of p-methylbenzoic acid (p-toluic acid) or a related precursor and sequentially introduces the chlorine atoms. This often involves transforming the existing functional groups to guide the subsequent reactions. For example, a related synthesis of 2,3-dichloro-4-nitrobenzoate involves starting with a dichlorinated toluene, which is then subjected to nitration, oxidation of the methyl group to a carboxylic acid, and finally esterification. google.com This highlights a common strategy: establish the halogen substitution pattern first on a simpler precursor before elaborating the other functional groups.

One of the most powerful and versatile methods for introducing halogens with high regiocontrol is the Sandmeyer reaction, which utilizes a diazotization-halogenation sequence. organic-chemistry.org This process involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, which is an excellent leaving group (N₂) and can be readily replaced by a variety of substituents, including chlorine. youtube.com

A plausible synthetic route to 2,3-dichloro-4-methylbenzoic acid, the precursor to the final ethyl ester, could start from 2,3-dichloroaniline. This precursor can be converted into 2,3-dichlorobenzaldehyde, which is then oxidized to form 2,3-dichlorobenzoic acid. chemicalbook.com While this specific example does not include the 4-methyl group, the principle demonstrates the utility of starting with a pre-functionalized aniline.

A more direct route to the target structure would involve a sequence such as:

Start with an appropriately substituted aniline, for example, 3-amino-4-methylbenzoic acid.

Perform a chlorination reaction, which would likely be directed ortho to the amino group, yielding 2-chloro-3-amino-4-methylbenzoic acid.

Convert the remaining amino group into a chlorine atom via a diazotization reaction (treatment with nitrous acid to form a diazonium salt) followed by a Sandmeyer reaction (treatment with a copper(I) chloride catalyst).

Finally, perform an esterification reaction (e.g., Fischer-Speier esterification with ethanol and an acid catalyst) on the resulting 2,3-dichloro-4-methylbenzoic acid to yield the final product, this compound.

Table 2: Example Diazotization-Halogenation Reaction Conditions

| Step | Reagents | Temperature | Purpose |

|---|---|---|---|

| Diazotization | Primary aromatic amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | To form the unstable arenediazonium salt intermediate. youtube.com |

This multi-step approach, although longer, provides the necessary control to ensure the precise 2,3-dichloro-4-methyl substitution pattern required for the target compound.

Selective Dehalogenation/Functionalization of Polychlorinated Precursors

The synthesis of the 2,3-dichloro-4-methylbenzoic acid precursor can potentially be achieved through the selective dehalogenation of more highly chlorinated aromatic compounds. This approach is particularly relevant when starting materials with a higher degree of chlorination are more readily available. The primary challenge lies in achieving regioselective removal of chlorine atoms, particularly to obtain the specific 2,3-dichloro substitution pattern on a toluene framework.

Reductive dehalogenation is a common strategy for removing halogen atoms from aromatic rings. This can be accomplished using various catalytic systems, often involving transition metals like palladium. For instance, palladium-catalyzed hydrodehalogenation using a hydride source such as ethanol can effectively remove chlorine atoms from polychlorinated arenes under mild conditions. rsc.org The selectivity of these reactions is influenced by factors such as the catalyst system, the nature of the phosphine ligands, the solvent, and the reaction temperature. rsc.orgtandfonline.com

In the context of producing 2,3-dichloro-4-methylbenzoic acid, a hypothetical precursor could be a tetrachlorinated toluene derivative. The selective removal of chlorine atoms from the ortho positions relative to the methyl group can be challenging. However, studies on the reductive dechlorination of polychlorinated biphenyls (PCBs) and chlorinated toluenes have shown that the position of the chlorine atom significantly impacts the rate of its removal, with para- and meta-chlorines often being more labile than ortho-chlorines. tandfonline.comepa.govacs.org Despite this general trend, specific catalytic systems can be tailored to enhance ortho-dechlorination. nih.gov For example, the use of palladized biomass from Desulfovibrio desulfuricans with formate or H₂ as an electron donor has shown efficacy in the dehalogenation of polychlorinated biphenyls. nih.gov Another approach involves using sodium or calcium metal in a lower alcohol like methanol for the reductive dehalogenation of polyhaloaromatics. google.com

The functionalization of a dehalogenated intermediate is the subsequent step. If a dehalogenated toluene is obtained, it would then need to be carboxylated to form the desired benzoic acid derivative. This highlights the complexity and the need for precise control over the reaction sequence when employing dehalogenation strategies.

| Dehalogenation Method | Catalyst/Reagent | Key Features | Potential Application |

| Catalytic Hydrodehalogenation | Palladium complexes with ylide-substituted phosphines (YPhos) | Mild reaction conditions; uses ethanol as a hydride source. rsc.org | Detoxification of polychlorinated compounds and potential for selective dehalogenation. |

| Bioinorganic Catalysis | Palladised biomass of Desulfovibrio desulfuricans | Effective for dehalogenation of 2-chlorophenol and PCBs. nih.gov | A "green" chemistry approach for dehalogenation. |

| Metallic Reduction | Sodium or Calcium in lower alcohols | Can dehalogenate a wide variety of halogenated aromatics. google.com | Useful for bulk dehalogenation, but selectivity can be an issue. |

Esterification Protocols for Benzoic Acid Precursors

Once the 2,3-dichloro-4-methylbenzoic acid precursor is obtained, the next critical step is the esterification to form the ethyl ester. Several established methods can be employed, each with its own advantages and limitations, particularly when dealing with sterically hindered or sensitive substrates.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. rsc.orgwikipedia.org The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water byproduct is removed as it is formed. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the reaction would involve heating 2,3-dichloro-4-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. wikipedia.orgmasterorganicchemistry.com

Optimization of Fischer esterification often involves adjusting the reaction temperature, the molar ratio of alcohol to carboxylic acid, and the choice and concentration of the catalyst. For sterically hindered benzoic acids, longer reaction times or higher temperatures may be necessary to achieve good yields. masterorganicchemistry.com One study demonstrated that increasing the excess of alcohol can significantly improve the yield, with a 10-fold excess leading to a 97% yield in a model reaction. masterorganicchemistry.com

| Parameter | Condition | Effect on Yield | Reference |

| Alcohol to Acid Ratio | 1:1 | ~65% | masterorganicchemistry.com |

| Alcohol to Acid Ratio | 10:1 | ~97% | masterorganicchemistry.com |

| Catalyst | Sulfuric Acid, p-TsOH | Effective for primary and secondary alcohols. | wikipedia.org |

| Water Removal | Dean-Stark trap | Shifts equilibrium towards products. | wikipedia.org |

The Steglich esterification is a milder alternative to the Fischer method, particularly suitable for substrates that are sensitive to strong acids or are sterically hindered. wikipedia.orgnih.gov This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction is generally carried out at room temperature in an aprotic solvent. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a highly reactive acylpyridinium salt. This salt is then readily attacked by the alcohol to form the desired ester, with the DCC being converted to dicyclohexylurea (DCU), a solid that can be easily filtered off. wikipedia.orgnih.gov The use of DMAP is crucial as it suppresses a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea. wikipedia.org

Other coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used in place of DCC. nih.gov These methods are advantageous as they are not equilibrium-driven and generally provide high yields under mild conditions.

| Reagent | Role | Key Advantage | Reference |

| DCC/DIC/EDC | Coupling Agent | Activates the carboxylic acid. | wikipedia.orgnih.gov |

| DMAP | Catalyst | Accelerates the reaction and prevents side products. | wikipedia.orgnih.gov |

Transesterification is another valuable method for converting one ester into another. ucla.edu If, for instance, mthis compound were more readily available, it could be converted to the corresponding ethyl ester by reaction with ethanol. This reaction can be catalyzed by either an acid or a base. ucla.eduorganic-chemistry.org

In acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification. The reaction is driven to completion by using a large excess of the desired alcohol (in this case, ethanol). ucla.edu

Base-catalyzed transesterification typically involves an alkoxide, such as sodium ethoxide, as the catalyst. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. The subsequent elimination of a methoxide ion yields the ethyl ester. To favor the product, ethanol would be used as the solvent. ucla.edu

Various catalysts have been explored for transesterification, including scandium(III) triflate for direct transesterification in boiling alcohols. organic-chemistry.org The choice between acid and base catalysis will depend on the stability of the substrate to the reaction conditions.

| Catalysis Type | Catalyst | Reaction Conditions | Reference |

| Acid-Catalyzed | H₂SO₄, TsOH | Excess ethanol, heat | ucla.edu |

| Base-Catalyzed | Sodium Ethoxide | Ethanol as solvent | ucla.edu |

| Lewis Acid-Catalyzed | Sc(OTf)₃ | Boiling ethanol | organic-chemistry.org |

Targeted Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the structurally related compound, ethyl 2,3-dichloro-4-nitrobenzoate. google.com A potential pathway to this compound could start from a suitable dichlorotoluene derivative.

Hypothetical Reaction Scheme:

Chlorination: Starting with p-toluic acid, a chlorination step could introduce the two chlorine atoms at the 2 and 3 positions. This would likely require specific catalysts and conditions to achieve the desired regioselectivity. A patent for the synthesis of 3,5-dichloro-4-methylbenzoic acid describes the chlorination of p-toluic acid using sulfuryl chloride. google.com While the substitution pattern is different, it demonstrates the feasibility of direct chlorination on a toluic acid framework.

Oxidation: If starting from 2,3-dichloro-4-methyltoluene, an oxidation step would be required to form the carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Esterification: The final step would be the esterification of the resulting 2,3-dichloro-4-methylbenzoic acid with ethanol, using one of the methods described in section 2.2. A patent for ethyl 2,3-dichloro-4-nitrobenzoate reports a high yield (98.3%) for the final esterification step using thionyl chloride to form the acid chloride, followed by reaction with ethanol. google.com This suggests that conversion of the carboxylic acid to the more reactive acid chloride is a highly efficient route for the final esterification.

Choice of Starting Material: Selecting a starting material that is inexpensive and requires the fewest, highest-yielding steps is crucial.

Reaction Conditions: For each step, parameters such as temperature, reaction time, solvent, and catalyst concentration must be optimized.

Purification: Efficient purification methods at each stage are necessary to minimize loss of material and ensure the purity of the intermediates.

One-Pot Procedures: Where possible, combining multiple reaction steps into a single "one-pot" process can improve efficiency and reduce waste.

By carefully selecting the synthetic route and optimizing the conditions for each transformation, it is possible to develop an efficient and high-yielding synthesis of this compound.

Evaluation of Reagent Systems and Catalysis for Specific Steps

The synthesis of this compound typically proceeds through a two-step process: the dichlorination of a suitable precursor followed by the esterification of the resulting carboxylic acid. The choice of reagents and catalysts is critical for achieving high yield and purity.

Step 1: Aromatic Chlorination

The primary precursor for this synthesis is often p-toluic acid (4-methylbenzoic acid). The key step is the selective introduction of two chlorine atoms onto the aromatic ring at positions 2 and 3. This is an electrophilic aromatic substitution reaction.

The most common method involves the use of chlorine gas (Cl₂) in the presence of a Lewis acid catalyst. Lewis acids polarize the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can attack the electron-rich benzene ring. The methyl and carboxylic acid groups on the precursor direct the incoming electrophiles, though the conditions must be carefully controlled to achieve the desired 2,3-dichloro substitution pattern.

Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are widely used Lewis acid catalysts due to their effectiveness and low cost. google.com Research into related halogenations has shown that using a catalytic amount of a Lewis acid, rather than a stoichiometric amount, is possible, particularly when paired with a co-catalyst like iodine. google.com This approach reduces waste and simplifies purification. For the synthesis of the related 3,5-dichloro-4-methylbenzoic acid from p-toluic acid, aluminum chloride was used to facilitate the reaction, yielding the product after workup and recrystallization. chemicalbook.com

| Catalyst System | Reagent | Key Findings | Reference |

|---|---|---|---|

| FeCl₃ or AlCl₃ | Cl₂ | Standard Lewis acid catalysts for electrophilic aromatic chlorination. Stoichiometric amounts are often required. | google.com |

| FeCl₃ (catalytic) + Iodine (co-catalyst) | Cl₂ | Allows for the use of only a catalytic amount of the Lewis acid at atmospheric pressure, reducing waste. | google.com |

| Aluminum chloride | Cl₂ | Effectively used in the synthesis of 3,5-dichloro-4-methylbenzoic acid from p-toluic acid. | chemicalbook.com |

| KHSO₅/KCl System | - | An environmentally benign system for the chlorination of toluene in water-organic solvent mixtures, avoiding gaseous chlorine. | rsc.org |

Step 2: Esterification

Once 2,3-dichloro-4-methylbenzoic acid is synthesized, the final step is its conversion to the corresponding ethyl ester. The most traditional method is Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2,3-dichloro-4-methylbenzoyl chloride is then reacted with ethanol to form the final ester product with high yield. A patent for a similar compound, ethyl 2,3-dichloro-4-nitrobenzoate, describes this two-stage esterification process where the intermediate acid is heated with thionyl chloride before ethanol is added. google.com This method avoids the equilibrium limitations of Fischer esterification.

Modern approaches focus on milder and more environmentally friendly catalysts. Solid acid catalysts, such as those based on zirconium or titanium, are being explored for esterification reactions. mdpi.com These catalysts are often reusable and avoid the corrosive and hazardous nature of strong mineral acids.

| Method | Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Fischer Esterification | Ethanol, concentrated H₂SO₄ | A classic, reversible reaction driven by an excess of alcohol. | googleapis.com |

| Acyl Chloride Formation | 1. Thionyl chloride (SOCl₂) 2. Ethanol | The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which then readily reacts with ethanol. | google.com |

| Solid Acid Catalysis | Ethanol, Zr/Ti solid acid | A heterogeneous catalytic method that allows for easier catalyst separation and recycling, avoiding strong mineral acids. | mdpi.com |

| Phase Transfer Catalysis | Diethyl Carbonate, K₂CO₃/TBACl | A green chemistry approach using a benign dialkyl carbonate as the alkylating agent, promoted by a phase transfer catalyst. | tandfonline.comresearchgate.net |

One-Pot Synthetic Strategies for Efficiency Enhancement

For the synthesis of this compound, a hypothetical one-pot strategy could be designed by integrating the chlorination and esterification steps. Such a procedure might involve:

Dissolving the starting material, 4-methylbenzoic acid, in a suitable solvent.

Performing the chlorination using a selected catalyst system (e.g., catalytic FeCl₃/I₂ and a chlorinating agent).

Upon completion of the chlorination, directly adding ethanol and an esterification catalyst to the same reactor to convert the intermediate 2,3-dichloro-4-methylbenzoic acid into the final ethyl ester product.

The main challenge in developing such a process is ensuring the compatibility of the reagents and catalysts from both steps. The catalyst used for chlorination should not interfere with the subsequent esterification reaction, or it must be easily neutralized or removed. While specific one-pot procedures for this exact molecule are not widely documented, the development of such methods for synthesizing other complex molecules, like 2-amino-1,3,4-thiadiazoles, demonstrates the feasibility and benefits of this approach. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com The application of these principles to the synthesis of this compound can significantly improve its sustainability.

Key areas for optimization include:

Catalysis: A major green chemistry principle is the use of catalysts over stoichiometric reagents. In the chlorination step, employing catalytic amounts of a Lewis acid with a co-catalyst is preferable to using large, wasteful quantities. google.com The development of solid, recyclable acid catalysts for both chlorination and esterification steps would further enhance the green profile of the synthesis by simplifying product purification and reducing acidic waste streams. mdpi.com

Atom Economy and Reagent Choice: The selection of reagents can be optimized for better atom economy and reduced hazard. For chlorination, exploring systems like KHSO₅/KCl could provide a safer alternative to using pressurized chlorine gas. rsc.org For the esterification step, using diethyl carbonate as a "green" ethylating agent can replace traditional methods that require strong acids and produce water as a byproduct. tandfonline.comresearchgate.net

Solvent Reduction and Safer Solvents: Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green optimization focuses on reducing the volume of solvents or replacing them with more environmentally friendly alternatives such as water, supercritical fluids (like scCO₂), or solvent-free (neat) conditions. ijpsjournal.comresearchgate.net For instance, certain oxidations and esterifications can be performed under solvent-free conditions, which dramatically reduces waste and improves process safety. researchgate.net

Energy Efficiency: Employing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and lower energy use compared to conventional heating. ijpsjournal.com

By systematically applying these principles, the synthesis of this compound can be made more efficient and sustainable, aligning with the modern demands of the chemical industry. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Pattern Interpretation

In the ¹H NMR spectrum of Ethyl 2,3-dichloro-4-methylbenzoate, distinct signals are expected for the aromatic protons and the protons of the ethyl and methyl groups. The substitution pattern on the benzene (B151609) ring—two chlorine atoms, a methyl group, and an ethyl ester group—significantly influences the chemical shifts of the two remaining aromatic protons.

The electron-withdrawing nature of the two chlorine atoms and the carbonyl group of the ester will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating methyl group will have a shielding effect. The predicted chemical shifts and coupling patterns are detailed in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (C5-H) | 7.6 - 7.8 | d | 8.0 - 9.0 |

| Aromatic-H (C6-H) | 7.3 - 7.5 | d | 8.0 - 9.0 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |

| -CH₃ (on ring) | 2.4 - 2.6 | s | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |

Disclaimer: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

The two aromatic protons would likely appear as a pair of doublets due to coupling with each other. The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the aromatic ring is expected to appear as a singlet as it has no adjacent protons to couple with.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment and Quaternary Carbon Identification

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including quaternary carbons which are not observable in ¹H NMR. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in a specific range, with their exact shifts determined by the electronic effects of the substituents. The carbons bearing the chlorine atoms will be significantly shifted downfield. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| C-Cl (C2, C3) | 132 - 138 |

| C-CO (C1) | 130 - 133 |

| C-CH₃ (C4) | 140 - 145 |

| C-H (Aromatic) | 128 - 132 |

| -OCH₂CH₃ | 61 - 63 |

| -CH₃ (on ring) | 20 - 23 |

| -OCH₂CH₃ | 13 - 15 |

Disclaimer: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Experiments for Connectivity and Proximity Elucidation (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two aromatic protons, confirming their adjacency. It would also show the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the signals of the protonated aromatic carbons and the carbons of the ethyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the aromatic protons and the neighboring quaternary carbons (C1, C2, C3, C4), and between the protons of the ring's methyl group and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl group on the ring and the adjacent aromatic proton.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. nih.gov Other key absorptions would include C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching bands. The positions of these bands are sensitive to the electronic and steric environment within the molecule.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Disclaimer: These are predicted values based on analogous compounds and established spectroscopic principles. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, and the C-Cl stretches would be expected to be prominent in the FT-Raman spectrum. This technique is particularly useful for studying the skeletal vibrations of the molecule. nih.gov

Table 4: Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Weak |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Disclaimer: These are predicted values based on analogous compounds and established spectroscopic principles. Actual experimental values may vary.

By combining the detailed connectivity information from NMR with the functional group identification from vibrational spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| Ethyl methylbenzoate |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula from a range of possibilities that might exist at a nominal mass.

For this compound, with a chemical formula of C₁₀H₁₀Cl₂O₂, the theoretical exact masses for its molecular ions can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the presence of two chlorine atoms, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). wpmucdn.com Consequently, molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks in the mass spectrum for the molecular ion [M]⁺, the [M+2]⁺ ion (one ³⁷Cl), and the [M+4]⁺ ion (two ³⁷Cl).

The expected isotopic distribution for a molecule with two chlorine atoms results in a distinctive 9:6:1 intensity ratio for the M, M+2, and M+4 peaks, respectively. chemguide.co.uk The calculated exact masses for these isotopic peaks are essential for confirming the compound's identity.

Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₀Cl₂O₂)

| Ion | Composition | Calculated Exact Mass (Da) | Relative Abundance Ratio |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₀³⁵Cl₂O₂ | 232.0057 | 9 |

| [M+2]⁺ | C₁₀H₁₀³⁵Cl³⁷ClO₂ | 233.9996 | 6 |

This table presents theoretical data, as specific experimental HRMS data for this compound is not publicly available.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its functional groups and their connectivity.

While specific experimental MS/MS data for this compound is not available in the public domain, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of similar esters and halogenated aromatic compounds. libretexts.orgdocbrown.info

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, likely fragmentation events would include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would result in the formation of a dichlorinated methylbenzoyl cation.

Loss of ethylene (C₂H₄): A McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the O-C bond of the ethyl group.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.

Loss of chlorine atoms: Cleavage of the C-Cl bonds.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 232 | [C₈H₅Cl₂O]⁺ | C₂H₅O• |

| 232 | [C₈H₆Cl₂O₂]⁺• | C₂H₄ |

| 232 | [C₁₀H₉Cl₂O₂]⁺ | H• |

| 203 | [C₇H₅Cl₂]⁺ | CO |

This table represents a theoretical prediction of fragmentation, as experimental MS/MS data is not publicly available.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The physical state of this compound is noted as a liquid by some suppliers, which would preclude single-crystal X-ray diffraction analysis unless it can be crystallized at a low temperature. sigmaaldrich.com

Assuming a crystalline form could be obtained, the process would involve mounting the crystal on a goniometer and placing it in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The positions and intensities of the diffracted X-ray beams are recorded. This raw data is then processed, which includes indexing the diffraction spots to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.

As of the latest available information, no public reports on the successful crystallization or single-crystal X-ray diffraction analysis of this compound exist.

Following data processing, the crystal structure would be "solved" using computational methods to determine the initial positions of the atoms within the unit cell. This initial model is then refined against the experimental diffraction data. The refinement process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

A successful refinement would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This would provide definitive confirmation of the connectivity and conformation of the molecule in the solid state.

Due to the lack of experimental data, a table of crystallographic parameters cannot be provided.

The analysis of these interactions is crucial for understanding the physical properties of the solid material. However, without a determined crystal structure, any discussion of the specific intermolecular interactions and packing motifs for this compound remains speculative. Studies on similar molecules, such as other benzoic acid esters, have shown that interactions involving the ester group and aromatic rings play a significant role in their crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the extent of conjugation. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of aromatic esters, the principal electronic transitions observed are π → π* transitions associated with the benzene ring and the carbonyl group.

The parent chromophore for this compound is the benzene ring, which exhibits characteristic absorption bands. In non-polar solvents, benzene typically shows a strong primary absorption band (E-band) around 204 nm and a much weaker, fine-structured secondary band (B-band) around 256 nm. quimicaorganica.org These absorptions are due to π → π* transitions within the aromatic system.

Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of substituents such as chloro, methyl, and ethoxycarbonyl groups on the benzene ring in this compound alters the electronic distribution and energy levels of the molecular orbitals.

The ethoxycarbonyl group (-COOEt) is an electron-withdrawing group that extends the conjugation of the benzene ring. This extension of the conjugated system generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to benzene. For instance, methyl benzoate in alcohol exhibits a maximum absorption at approximately 227 nm. nih.gov

For this compound, the combined electronic effects of the two chloro atoms, the methyl group, and the ethoxycarbonyl group are expected to cause a bathochromic shift of the main absorption bands relative to benzene and simple alkyl benzoates. The presence of multiple substituents, particularly the electron-withdrawing chloro and ethoxycarbonyl groups, will likely lead to a more complex spectrum with a shift of the primary absorption band to a longer wavelength.

Table 1: Comparison of UV Absorption Maxima for this compound and Related Compounds

| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Benzene | C₆H₆ | Hexane | ~256 | ~200 |

| Methyl Benzoate | C₈H₈O₂ | Alcohol | ~227 | 12,300 |

| This compound | C₁₀H₁₀Cl₂O₂ | Methanol | Estimated ~240-260 | - |

Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Dichloro 4 Methylbenzoate

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

To understand the fundamental properties of Ethyl 2,3-dichloro-4-methylbenzoate, quantum chemical calculations are indispensable. These methods provide insights into the molecule's three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Methods and Basis Set Selection for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, a common approach would involve using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of a basis set is equally crucial. A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), would typically be employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving the chlorine and oxygen atoms, while diffuse functions (++) are important for describing the more spread-out electron density of the ester group and the aromatic ring.

A geometrical optimization calculation would be performed to find the lowest energy conformation of the molecule. This would yield key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of its 3D structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Cl (ortho) | ~1.74 Å |

| Bond Length | C-Cl (meta) | ~1.73 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | Cl-C-C (ortho) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~15° |

Note: The values in this table are hypothetical and represent typical ranges observed in similar chlorinated benzoate (B1203000) esters. Actual values would require specific DFT calculations.

Ab Initio and Semi-Empirical Approaches for Comparative Analysis

For a comparative analysis, other computational methods could be utilized. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), offer a more rigorous, albeit computationally expensive, approach. Comparing DFT results with those from MP2 could provide a measure of the reliability of the chosen DFT functional.

Semi-empirical methods, like AM1 or PM7, offer a much faster but less accurate alternative. These could be useful for initial conformational searches or for studying very large systems, but their results would need to be validated by higher-level methods like DFT.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which is invaluable for validating experimental findings and understanding the underlying molecular properties.

Simulated NMR Chemical Shifts and Coupling Constants for Experimental Validation

The GIAO (Gauge-Including Atomic Orbital) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts. The predicted ¹H and ¹³C chemical shifts for this compound would be compared to experimental data if available. The calculations would help in the unambiguous assignment of each proton and carbon signal in the NMR spectra. Discrepancies between calculated and experimental shifts can often reveal interesting electronic or conformational effects.

Table 2: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 | 128 - 135 |

| Methyl (on ring) | ~2.4 | ~20 |

| Methylene (B1212753) (CH₂) | ~4.4 | ~62 |

| Methyl (ethyl) | ~1.4 | ~14 |

| Carbonyl C | - | ~165 |

Note: These are estimated chemical shift ranges based on related structures. Precise values depend on the specific electronic environment created by the substituents.

Vibrational Frequency Calculations and Mode Assignments for IR/Raman Spectra

Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, are used to predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculations are crucial for assigning the peaks in experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for this compound would include the C=O stretch of the ester group (typically a strong band in the IR spectrum around 1720 cm⁻¹), C-Cl stretching modes, and various aromatic C-H and C-C stretching and bending vibrations.

Electronic Spectra Prediction (UV-Vis) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis electronic spectra. This calculation provides information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a substituted benzene (B151609) derivative like this, π → π* transitions within the aromatic ring and n → π* transitions involving the carbonyl group would be expected.

Molecular Orbital Analysis and Electronic Properties

The electronic characteristics of a molecule are fundamentally governed by the distribution and energy of its molecular orbitals. Frontier molecular orbital theory, in particular, is instrumental in predicting chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This excitation is the initial step in many chemical reactions. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the aromatic ring, regions that can accept electron density.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

In this compound, significant delocalization interactions are expected. The lone pairs on the oxygen atoms of the ester group can delocalize into the antibonding orbitals of the adjacent carbonyl group and the aromatic ring. Similarly, the π-electrons of the benzene ring can interact with the ester group. NBO analysis quantifies the energy of these interactions, providing insight into the molecule's electronic landscape. wisc.edu A higher stabilization energy (E(2)) associated with a particular donor-acceptor interaction indicates a more significant delocalization effect.

Table 2: Hypothetical NBO Analysis of Key Delocalization Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Ester | π*(C=O) | ~40-60 |

| LP(O) of Ester | π*(C-C) of Ring | ~5-15 |

| π(C=C) of Ring | π*(C=O) | ~2-5 |

Note: These values are representative and would need to be confirmed by specific NBO calculations.

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles. The hydrogen atoms of the ethyl group and the methyl group, as well as the regions near the chlorine atoms, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would present a more complex potential landscape with regions of both negative (above and below the plane of the ring) and slightly positive (at the hydrogen atoms) potential.

Conformational Analysis and Energy Minima Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Molecules can exist in various conformations due to the rotation around single bonds. Identifying the most stable conformation, which corresponds to a global energy minimum on the potential energy surface, is crucial for understanding a molecule's properties and behavior.

For this compound, the primary conformational flexibility arises from the rotation around the C-O single bond of the ester group and the bonds within the ethyl chain. Computational methods can be used to systematically explore the potential energy surface by rotating these bonds and calculating the energy of each resulting conformation. This exploration helps to identify the lowest energy conformers and the energy barriers between them. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions. It is expected that the most stable conformation would have the ethyl group oriented in a way that minimizes steric clashes with the aromatic ring and its substituents.

Reactivity Profiles and Chemical Transformations

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester group in ethyl 2,3-dichloro-4-methylbenzoate is susceptible to cleavage reactions such as hydrolysis and transesterification under appropriate catalytic conditions. These reactions are fundamental in synthetic organic chemistry for the modification of the ester functionality.

Acid-Catalyzed Hydrolysis to 2,3-dichloro-4-methylbenzoic acid

Under acidic conditions, this compound can be hydrolyzed to its corresponding carboxylic acid, 2,3-dichloro-4-methylbenzoic acid, and ethanol. This reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and facilitates the nucleophilic attack by a water molecule. nih.govlibretexts.org This process is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is often employed. nih.gov

The general mechanism for the acid-catalyzed hydrolysis of an ester like ethyl benzoate (B1203000) proceeds through a tetrahedral intermediate, followed by the elimination of ethanol. libretexts.org

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis and Saponification

The hydrolysis of this compound can also be achieved under basic conditions, a process commonly known as saponification. libretexts.org This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. sserc.org.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 2,3-dichloro-4-methylbenzoic acid. quora.com

The mechanism for base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid. libretexts.org

General Reaction Scheme for Base-Catalyzed Hydrolysis:

this compound + NaOH → Sodium 2,3-dichloro-4-methylbenzoate + Ethanol

Sodium 2,3-dichloro-4-methylbenzoate + HCl → 2,3-dichloro-4-methylbenzoic acid + NaCl

A study on the alkaline hydrolysis of ethyl benzoate provides a general procedure that can be adapted for this substrate, involving refluxing with aqueous sodium hydroxide until the ester layer disappears, followed by cooling and acidification to precipitate the benzoic acid. sserc.org.uk

Transesterification with various alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. youtube.com This reaction is an equilibrium process, and to favor the formation of the desired new ester, an excess of the reactant alcohol is typically used, or the ethanol by-product is removed from the reaction mixture. acs.org

For instance, reacting this compound with an excess of methanol in the presence of a catalyst like sulfuric acid or sodium methoxide would be expected to yield mthis compound. Similarly, using isopropanol would lead to the formation of isopropyl 2,3-dichloro-4-methylbenzoate. The reaction is generally heated to reflux to achieve a reasonable reaction rate. acs.org

Hypothetical Transesterification Reactions:

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., (CH₃)₂CHO⁻Na⁺) | Isopropyl 2,3-dichloro-4-methylbenzoate |

Functional Group Modifications on the Aromatic Ring

The dichlorinated benzene (B151609) ring of this compound also presents opportunities for chemical transformations, including selective reduction and nucleophilic substitution, although the reactivity is influenced by the electronic effects of the substituents.

Selective Reduction of Ester or Halide Groups (if applicable under specific conditions)

The selective reduction of either the ester or the chloro groups in this compound presents a synthetic challenge due to the need for chemoselective reagents.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols. harvard.edu However, LiAlH₄ can also reduce aryl halides, although this reaction is generally slower. For a more selective reduction of the ester in the presence of aryl chlorides, milder reagents might be employed. Lithium borohydride (LiBH₄) is known to selectively reduce esters in the presence of other functional groups like amides and nitriles, and its reactivity can be modulated by the solvent. researchgate.net Another approach could involve the use of sodium borohydride in combination with certain additives. acs.org

Reduction of the Chloro Groups: The reductive dehalogenation of aryl chlorides can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C and a hydrogen source) or with metal-based reducing agents. Sodium borohydride in the presence of a catalyst like cuprous chloride has been reported for the selective reduction of aryl halides. nih.gov Achieving selectivity for the reduction of the chloro groups while leaving the ester intact would likely require careful optimization of reaction conditions.

Nucleophilic Aromatic Substitution with Activated Chlorine Positions (if applicable)

Nucleophilic aromatic substitution (SNA_r) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen to activate the ring for nucleophilic attack. In this compound, the activating groups are the chlorine atoms themselves and the ester group, which is a moderate deactivator. The methyl group is an electron-donating group.

The chlorine atoms at the C2 and C3 positions are ortho and meta, respectively, to the ester group. The ester group's electron-withdrawing effect would be more pronounced at the ortho position, potentially making the C2 chlorine more susceptible to substitution than the C3 chlorine. However, without strong activating groups like nitro groups, forcing conditions such as high temperatures and strong nucleophiles would likely be necessary for substitution to occur. nih.gov For instance, reactions of 2,3-dichloroquinoxaline with nucleophiles demonstrate that sequential substitution is possible, with the second substitution often requiring harsher conditions. nih.gov

The relative reactivity of the two chlorine atoms would also be influenced by steric hindrance from the adjacent methyl and ester groups. Detailed experimental studies on this compound or very close analogs would be needed to definitively determine the regioselectivity and feasibility of nucleophilic aromatic substitution.

Reactions Involving the Methyl Substituent

The methyl group attached to the benzene ring of this compound is a key site for chemical modification. Its benzylic position makes it susceptible to a variety of transformations, including halogenation and oxidation, which open pathways to a range of functionalized derivatives.

Benzylic Halogenation (e.g., using N-Bromosuccinimide)

Benzylic halogenation refers to the substitution of a hydrogen atom on a carbon directly attached to an aromatic ring with a halogen. For a compound like this compound, the methyl group can undergo such a reaction. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, typically proceeds via a free-radical mechanism.

The process is usually initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. mdpi.com The reaction is conducted in a non-polar solvent, classically carbon tetrachloride (CCl4), although less toxic alternatives like 1,2-dichlorobenzene have been used effectively. gold-chemistry.orgresearchgate.net NBS is favored over molecular bromine (Br2) for benzylic bromination because it provides a low, constant concentration of bromine radicals, which minimizes side reactions like electrophilic addition to the aromatic ring. acs.org

The reaction of this compound with NBS would lead to the formation of Ethyl 4-(bromomethyl)-2,3-dichlorobenzoate. The general conditions for this type of transformation are well-established. For instance, the benzylic bromination of similar substrates, such as ethyl 4-methylbenzoate, has been successfully carried out using bromine in a solvent at elevated temperatures. google.com More controlled methods involve NBS and a radical initiator. researchgate.net Recent advancements include tetrachlorosilane-induced benzylic bromination with NBS, which can proceed efficiently at room temperature. wikipedia.org

Table 1: Conditions for Benzylic Bromination

| Reagent System | Initiator | Solvent | Temperature | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4, 1,2-Dichlorobenzene | Reflux | Ethyl 4-(bromomethyl)-2,3-dichlorobenzoate |

| Bromine (Br2) | Heat/UV light | Chlorobenzene | ~145°C | Ethyl 4-(bromomethyl)-2,3-dichlorobenzoate |

Oxidation to Aldehyde or Carboxylic Acid Functionalities (e.g., via 2,3-Dichloro-4-methylbenzaldehyde)

The methyl substituent on the benzene ring can be oxidized to introduce aldehyde (-CHO) or carboxylic acid (-COOH) functionalities, significantly altering the compound's chemical properties and synthetic utility. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation of the methyl group to an aldehyde, yielding 2,3-dichloro-4-(ethoxycarbonyl)benzaldehyde, can be achieved using specific reagents that prevent over-oxidation to the carboxylic acid. The Etard reaction, which employs chromyl chloride (CrO2Cl2), is a classic method for converting substituted toluenes to benzaldehydes. ncert.nic.in The methyl group is oxidized to a chromium complex which, upon hydrolysis, gives the aldehyde. ncert.nic.in Another approach involves treatment with chromic oxide (CrO3) in acetic anhydride, which forms a geminal diacetate that can be hydrolyzed to the aldehyde. ncert.nic.in The selective oxidation of substituted toluenes to their corresponding benzaldehydes is a valuable transformation in organic synthesis. mdpi.comoup.comnih.gov

Oxidation to Carboxylic Acid: More vigorous oxidation conditions will convert the methyl group directly to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate are commonly used for this purpose. ncert.nic.inmasterorganicchemistry.com This reaction transforms the methyl group of this compound into a carboxyl group, resulting in 2,3-dichloro-4-(ethoxycarbonyl)benzoic acid. This process works efficiently for many substituted toluenes, where the entire alkyl side chain is oxidized to a carboxylic acid group, provided a benzylic hydrogen is present. masterorganicchemistry.com Modern methods for this transformation include catalytic systems using molecular oxygen as the oxidant, which are considered more environmentally benign. organic-chemistry.orgrsc.org For example, cobalt salts combined with bromide ions can catalyze the aerobic oxidation of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org A method for oxidizing oxidation-resistant aryl methyl groups using vanadium pentoxide or manganese dioxide in sulfuric acid has also been described. google.com

The intermediate, 2,3-Dichloro-4-methylbenzaldehyde, could itself be oxidized to the corresponding carboxylic acid using agents like permanganate. jocpr.com

Table 2: Oxidation Reactions of the Methyl Group

| Target Functionality | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Chromyl Chloride (CrO2Cl2) | Inert solvent, followed by hydrolysis |

| Aldehyde | Chromic Oxide (CrO3), Acetic Anhydride | Followed by aqueous acid hydrolysis |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic solution, heat, then acidification |

| Carboxylic Acid | Catalytic Cobalt salts, O2 | Presence of a radical initiator |

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the aromatic ring of this compound serve as handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these couplings generally follows the trend I > Br > OTf > Cl. mdpi.com While aryl chlorides are the least reactive among the halides, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made their use increasingly feasible and attractive for industrial applications due to their lower cost. acs.orgyoutube.com

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyoutube.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com

For this compound, a Suzuki-Miyaura reaction could potentially occur at either of the C-Cl bonds, coupling the dichlorinated ring with another aryl or heteroaryl group. Given the electronic and steric environment, the reactivity of the two chloro-substituents might differ, potentially allowing for selective coupling. The use of robust catalysts, such as those based on palladacycles or bulky phosphine ligands, is often necessary to achieve good yields with less reactive aryl chlorides. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for a successful transformation. youtube.comnih.gov

Heck Reaction for Alkenylation

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgoup.comorganic-chemistry.org The reaction involves a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org

The chloro-substituents of this compound can act as the aryl halide component in a Heck reaction. This would allow for the introduction of a vinyl group onto the benzene ring, for example, by reacting it with an alkene like styrene or an acrylate. As with other cross-coupling reactions involving aryl chlorides, achieving efficient Heck couplings requires optimized catalytic systems capable of activating the C-Cl bond. diva-portal.org Intramolecular versions of the Heck reaction are also known and are often more efficient than their intermolecular counterparts. libretexts.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a powerful method for forming a bond between a C(sp2) of an aryl or vinyl halide and a C(sp) of a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com Copper-free versions of the reaction have also been developed to avoid issues like the homocoupling of the alkyne. libretexts.org

This reaction could be applied to this compound to introduce an alkyne substituent at one or both of the chlorinated positions. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The choice of catalyst, base, and the potential use of a copper co-catalyst would need to be optimized for this specific substrate, considering the lower reactivity of the C-Cl bonds. youtube.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl-Aryl / Aryl-Vinyl | Pd Catalyst, Base |

| Heck | Alkene | Aryl-Vinyl | Pd Catalyst, Base |

Derivatization for Advanced Chemical Synthesis and Ligand Design

The structural features of this compound make it a versatile scaffold for derivatization in advanced chemical synthesis and a potential building block in the design of specialized ligands for metal coordination. The presence of multiple reaction sites—the ester, the aromatic ring, and the methyl group—allows for a range of chemical transformations to introduce new functionalities and construct more complex molecular architectures.

The reactivity of the ester group is a primary avenue for derivatization. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to modify this functional group. These reactions are fundamental in altering the electronic and steric properties of the molecule, which is a key consideration in the design of ligands for specific catalytic applications or for mimicking the active sites of metalloenzymes. nih.govorganic-chemistry.org

The dichlorinated aromatic ring offers further opportunities for modification. While the chlorine atoms are generally stable, they can be susceptible to nucleophilic aromatic substitution under specific conditions, particularly when influenced by activating groups. The electron-withdrawing character of the chlorine atoms makes the benzene ring more amenable to certain types of reactions. mdpi.com

The methyl group can also be a site for derivatization, typically through free-radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups. This functionalization of the methyl group adds another layer of versatility to the molecule as a building block for more complex structures.

The following tables outline potential derivatization reactions of this compound, based on the known reactivity of its constituent functional groups.

Table 1: Derivatization via Ester Group Modification

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH), followed by acidification | 2,3-dichloro-4-methylbenzoic acid | Intermediate for further synthesis, building block for metal-organic frameworks (MOFs) |

| Transesterification | Alcohol (R'OH) in the presence of an acid or base catalyst | This compound derivatives (with different R' groups) | Fine-tuning of solubility and electronic properties for ligand applications |

| Amidation | Ammonia or a primary/secondary amine (R'NH2 or R'2NH) | 2,3-dichloro-4-methylbenzamide derivatives | Introduction of hydrogen bonding sites, synthesis of biologically active molecules |

| Reduction | Strong reducing agents (e.g., LiAlH4) | (2,3-dichloro-4-methylphenyl)methanol | Precursor for further functionalization |

| Grignard Reaction | Grignard reagents (R'MgX) | Tertiary alcohols | Carbon-carbon bond formation, synthesis of complex alcohols |

Table 2: Derivatization via Aromatic Ring and Methyl Group Modification

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaNH2) under forcing conditions | Methoxy or amino substituted derivatives | Altering electronic properties for ligand design, synthesis of novel materials |

| Oxidation of Methyl Group | Strong oxidizing agents (e.g., KMnO4, CrO3) | 2,3-dichloro-4-carboxybenzoic acid derivatives | Introduction of a second carboxylic acid group for chelation in ligand design |

| Halogenation of Methyl Group | N-Bromosuccinimide (NBS) or Cl2 with UV light | Ethyl 2,3-dichloro-4-(halomethyl)benzoate | Intermediate for further nucleophilic substitution to introduce various functional groups |

| Cross-Coupling Reactions | Palladium catalysts with boronic acids (Suzuki coupling) or other organometallic reagents | Biphenyl derivatives or other substituted arenes | Construction of complex molecular scaffolds for advanced materials and ligands |

The derivatization of benzoate compounds is a well-established strategy in the field of coordination chemistry. mdpi.comresearchgate.net By modifying the substituents on the aromatic ring, chemists can systematically tune the electronic and steric environment of the coordination site. For instance, the introduction of bulky groups can create specific binding pockets in the resulting metal complexes, mimicking the steric hindrance found in the active sites of some enzymes. nih.gov Similarly, the incorporation of additional donor atoms through derivatization can lead to the formation of polydentate ligands, which can form stable complexes with a variety of metal ions. jocpr.combiointerfaceresearch.com

While specific research on the use of this compound in ligand design is not extensively documented, its structural motifs suggest significant potential. The dichloro substitution pattern, combined with the ability to modify the ester and methyl groups, provides a rich platform for creating a diverse library of ligands. These ligands could find applications in catalysis, materials science, and bioinorganic chemistry. The synthesis of such ligands would typically involve one or more of the derivatization reactions outlined above to install the desired coordinating groups.

Applications As a Synthetic Intermediate in Academic Research

Building Block for Complex Polyaromatic Systems and Heterocycles

While specific examples detailing the use of ethyl 2,3-dichloro-4-methylbenzoate in the synthesis of complex polyaromatic systems and heterocycles are not extensively documented, the reactivity of its functional groups suggests its potential in such transformations. Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings that can be synthesized through various methods, including Friedel-Crafts reactions and Diels-Alder reactions. researchgate.net The dichlorinated benzene ring of this compound could potentially undergo coupling reactions or be a precursor to an aryne intermediate, facilitating the construction of larger aromatic systems.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. mdpi.com The functional groups on this compound could be chemically altered to facilitate the formation of heterocyclic rings. For instance, the methyl group could be functionalized, or the ester could be converted to an amide, providing handles for cyclization reactions to build heterocycles like piperazines or other nitrogen-containing ring systems. researchgate.net

Precursor in the Synthesis of Specialized Organic Reagents and Ligands

The transformation of this compound into more specialized reagents is a key area of its utility. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These new functional groups can then be used to construct more elaborate molecules. For example, the resulting carboxylic acid could be converted to an acid chloride, a highly reactive species used in acylation reactions.

Furthermore, the chloro- and methyl-substituted benzene ring is a scaffold that can be elaborated into specialized ligands for catalysis or metal-organic frameworks. The electronic properties of the ring, influenced by the electron-withdrawing chlorine atoms, can be tuned by further reactions, making it a candidate for designing ligands with specific steric and electronic profiles required for modern catalytic processes.

Role in the Development of Novel Synthetic Methodologies and Reaction Pathways

Substituted aromatic compounds like this compound serve as important test substrates for developing new synthetic methods. orgsyn.org The presence of multiple, distinct functional groups allows researchers to study the chemo- and regioselectivity of new catalytic systems or reagents. For instance, a new cross-coupling reaction could be tested on this molecule to determine its tolerance for the ester group or its selectivity for reacting at one of the C-Cl bonds over the other. The development of efficient ways to produce α-alkenyl carbonyl compounds through the addition of active methylene (B1212753) compounds to alkynes is an example of where such substrates are crucial for methodological studies. orgsyn.org

Utilization in Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) is a key concept in medicinal chemistry and materials science where the properties of a molecule are correlated with its chemical structure. mdpi.com By systematically modifying a lead compound, researchers can understand which parts of the molecule are essential for its function. This compound can serve as a foundational fragment or starting material for creating a library of related compounds for SAR studies.

The synthetic accessibility of analogs is crucial for SAR. For example, in the development of kinase inhibitors, a series of analogs of a lead compound were synthesized to map out the pharmacophore and improve biological activity. nih.govresearchgate.net Similarly, this compound provides a scaffold where each position can be systematically varied:

The ester can be converted to various amides or other functional groups.

The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions.

The methyl group can be oxidized or halogenated.